molecular formula C15H16N2O2 B10922369 Ethyl N-(4-anilinophenyl)carbamate

Ethyl N-(4-anilinophenyl)carbamate

Cat. No.: B10922369
M. Wt: 256.30 g/mol
InChI Key: WTKHWQSXMAKJQH-UHFFFAOYSA-N
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Description

Ethyl N-(4-anilinophenyl)carbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamate moiety, which is further linked to a 4-anilinophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(4-anilinophenyl)carbamate typically involves the reaction of ethyl chloroformate with 4-anilinophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product under mild conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(4-anilinophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Ethyl N-(4-anilinophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl N-(4-anilinophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can form a carbamoylated complex with the enzyme, inhibiting its activity. This interaction is crucial for its potential therapeutic effects and applications in enzyme inhibition studies.

Comparison with Similar Compounds

Ethyl N-(4-anilinophenyl)carbamate can be compared with other carbamate compounds, such as:

  • Mthis compound
  • Propyl N-(4-anilinophenyl)carbamate
  • Butyl N-(4-anilinophenyl)carbamate

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl N-(4-anilinophenyl)carbamate

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)17-14-10-8-13(9-11-14)16-12-6-4-3-5-7-12/h3-11,16H,2H2,1H3,(H,17,18)

InChI Key

WTKHWQSXMAKJQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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